molecular formula C13H18 B3315193 4-(3,5-Dimethylphenyl)-2-methyl-1-butene CAS No. 951892-33-4

4-(3,5-Dimethylphenyl)-2-methyl-1-butene

Cat. No.: B3315193
CAS No.: 951892-33-4
M. Wt: 174.28 g/mol
InChI Key: USDBRYDJCMHACE-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-2-methyl-1-butene is an organic compound characterized by a butene backbone substituted with a 3,5-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-1-butene typically involves the alkylation of 3,5-dimethylphenyl derivatives with appropriate butene precursors. One common method includes the use of Friedel-Crafts alkylation, where 3,5-dimethylbenzene reacts with 2-methyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can yield the saturated alkane derivative.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: H2 gas in the presence of Pd/C catalyst at room temperature.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of 4-(3,5-dimethylphenyl)-2-methyl-1-butanone or 4-(3,5-dimethylphenyl)-2-methylbutanoic acid.

    Reduction: Formation of 4-(3,5-dimethylphenyl)-2-methylbutane.

    Substitution: Formation of halogenated derivatives such as 4-(3,5-dimethylphenyl)-2-methyl-1-bromo-1-butene.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules through various functionalization reactions.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-2-methyl-1-butene depends on the specific application and reaction it undergoes. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylphenyl)-1-butene
  • 4-(3,5-Dimethylphenyl)-2-butene
  • 4-(3,5-Dimethylphenyl)-3-methyl-1-butene

Uniqueness

4-(3,5-Dimethylphenyl)-2-methyl-1-butene is unique due to the specific positioning of the methyl group on the butene backbone, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

1,3-dimethyl-5-(3-methylbut-3-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)5-6-13-8-11(3)7-12(4)9-13/h7-9H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDBRYDJCMHACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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